molecular formula C15H25NO B190249 (2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine CAS No. 175591-22-7

(2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine

Cat. No. B190249
M. Wt: 235.36 g/mol
InChI Key: JKVBTSJLQLSTHJ-SWLSCSKDSA-N
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Description

(2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine, also known as 3-Methoxyphenyl-N,N,2-trimethylpentan-1-amine, is an organic compound with a variety of applications in science and industry. It is a colorless liquid with a faint odor and is highly volatile. It is a chiral compound, meaning that it has two mirror-image forms (2R,3R) and (2S,3S). This compound has been used in a variety of scientific studies, including those related to drug development, chemical synthesis, and biochemistry.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis Techniques : Research by Fang Ling (2011) details the synthesis of a closely related compound, (2S,3R)-1-dimethylamino-3-(3-methoxyphenyl)-2-methylpentan-3-ol, highlighting the use of 3-pentanone and a series of chemical reactions including the Mannich reaction, resolution, and Grignard reaction (Fang Ling, 2011).
  • Resource Management in Pharmaceutical Production : A study by Dewulf et al. (2007) examines the resource intake necessary for separating diastereoisomers of (2R,3R)-3-(3-methoxyphenyl)-N,N-2-trimethylpentanamine in pharmaceutical ingredient production, using exergy calculations (Dewulf et al., 2007).

Applications in Analytical Chemistry

  • Development of pH Probes : Diana et al. (2020) synthesized a compound, BTABr, which includes a trimethylpentan-1-amine structure. This compound serves as a fluorescent and colorimetric pH probe with potential for real-time pH sensor applications (Diana et al., 2020).

properties

IUPAC Name

(2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO/c1-6-15(12(2)11-16(3)4)13-8-7-9-14(10-13)17-5/h7-10,12,15H,6,11H2,1-5H3/t12-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVBTSJLQLSTHJ-SWLSCSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)OC)C(C)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC(=CC=C1)OC)[C@@H](C)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70170002
Record name 3(3-Methoxyphenyl)-N,N,2-trimethyl pentane-1-amine, (2R,3R)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine

CAS RN

175591-22-7
Record name 3(3-Methoxyphenyl)-N,N,2-trimethyl pentane-1-amine, (2R,3R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175591227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3(3-Methoxyphenyl)-N,N,2-trimethyl pentane-1-amine, (2R,3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70170002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3(3-METHOXYPHENYL)-N,N,2-TRIMETHYL PENTANE-1-AMINE, (2R,3R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DWG2GHS0O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The steps are: add anhydrous ether into a reaction flask, and add lithium aluminum hydride under the condition of ice bath; dip compound 7, control the temperature within 10, after the dipping detect the reaction process by TLC; after the reaction is ended, pour the reaction liquid in the ice water slowly, separate the ether layer out, rinse by water, perform drying, and recycle the solvent by decompression to obtain a light yellow liquid, 3-(3-methoxy-phenyl)-N,N,2-trimethyl pentylamine. Yield: 85%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Q Zhang, M Zhu, W Zi - Chem, 2022 - cell.com
Asymmetric coupling of 1,3-dienes with carbonyl compounds is one of the most powerful tools for atom-economical construction of the Csp 3 –Csp 3 bond. Although many methods …
Number of citations: 32 www.cell.com

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